2-[3-(2,4-dichlorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]acetamide
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Description
Scientific Research Applications
Pharmaceutical Compositions and Therapeutics
One notable application involves its use in pharmaceutical compositions and therapeutics, particularly as a salt or solvate. This chemical compound exhibits properties that make it suitable for inclusion in therapeutic formulations, potentially offering a new approach to disease treatment (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).
ACAT-1 Inhibition
Another research application focuses on the inhibition of acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), a target for treating diseases involving ACAT-1 overexpression. The compound has been identified as a potent inhibitor, exhibiting significant selectivity and improved oral absorption, underscoring its potential in addressing diseases related to cholesterol metabolism (K. Shibuya et al., 2018).
Coordination Complexes and Chemical Structures
Research has also explored its role in the formation of coordination complexes and understanding chemical structures. The compound interacts with other chemicals under specific conditions to form polymeric coordination complexes, offering insights into the structural characteristics of these complexes (E. Klimova et al., 2013).
Cognitive Performance Improvement
In the realm of neuroscience, derivatives of this compound have been investigated for their potential to improve cognitive performance. Studies indicate that certain compounds related to 2-[3-(2,4-dichlorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]acetamide can enhance learning and memory in models of chronic cerebral impairment, suggesting applications in neuropharmacology and the treatment of cognitive disorders (S. Banfi & L. Dorigotti, 1986).
Antimicrobial Agents
Furthermore, the compound's derivatives have been synthesized as antimicrobial agents, showing effectiveness against various bacterial and fungal strains. This application highlights its potential in developing new antimicrobial therapies, addressing the growing concern of antibiotic resistance (A. Hossan et al., 2012).
properties
IUPAC Name |
2-[3-[(2,4-dichlorophenyl)methyl]-4-hydroxy-2-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O3/c15-9-2-1-8(11(16)6-9)5-10-12(19)3-4-18(14(10)21)7-13(17)20/h1-4,6,19H,5,7H2,(H2,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGUPIWYJXQKFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CC2=C(C=CN(C2=O)CC(=O)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49679282 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[3-(2,4-dichlorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]acetamide |
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